Lipophilicity and Polarity Comparison vs. Unsubstituted 2-(Thiophen-2-yl)-1H-benzimidazole
The target compound exhibits substantially higher lipophilicity (calculated LogP 5.34) compared to the unsubstituted 2-(thiophen-2-yl)-1H-benzimidazole (calculated LogP ~3.0), a difference attributable to the N1-phenoxyethyl group . This increase in LogP is accompanied by a modest topological polar surface area (tPSA) of 27.0 Ų . Class-level inference suggests that this elevated LogP value may enhance passive membrane permeability, a desirable trait for cell-based assays or in vivo studies where intracellular target engagement is required [1].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 5.34 |
| Comparator Or Baseline | 2-(Thiophen-2-yl)-1H-benzimidazole (estimated LogP ~3.0) |
| Quantified Difference | Approximately 2.34 log units higher |
| Conditions | Calculated values from Hit2Lead database and general class estimations |
Why This Matters
Higher LogP values correlate with improved membrane permeability, making this compound a more suitable candidate for cellular assays compared to less lipophilic benzimidazole analogs.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
